molecular formula C12H13N5O2S2 B2867935 7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396813-03-8

7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2867935
CAS No.: 1396813-03-8
M. Wt: 323.39
InChI Key: KHGVVQFXBUSSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS# 1396813-03-8) is a synthetic organic compound with a molecular formula of C12H13N5O2S2 and a molecular weight of 323.4 g/mol . This complex molecule features a fused tetrahydropyrimidothiazine core structure substituted with a methyl group and an oxo functional group, which is further functionalized with a carboxamide linkage to a 5-methyl-1,3,4-thiadiazol-2-yl ring system . The presence of these multiple nitrogen and sulfur-containing heterocycles makes it a molecule of significant interest in medicinal chemistry and drug discovery research. Heterocyclic compounds containing 1,3,4-thiadiazole motifs, like the one present in this molecule, are frequently investigated for their diverse biological activities and are common scaffolds in the development of novel pharmacologically active agents . As a specialized research chemical, this product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to conduct thorough safety evaluations before handling this compound.

Properties

IUPAC Name

7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S2/c1-6-3-13-12-17(10(6)19)4-8(5-20-12)9(18)14-11-16-15-7(2)21-11/h3,8H,4-5H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGVVQFXBUSSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy: The carbonyl (C=O) stretch of the 6-oxo group is expected near 1680–1720 cm⁻¹, similar to related pyrimidinones. The carboxamide C=O typically appears at 1640–1680 cm⁻¹, distinguishable from ethyl carboxylate (∼1740 cm⁻¹) .
  • NMR : The 7-methyl group would resonate near δ 2.1–2.5 (¹H) and δ 18–22 (¹³C), while the thiadiazole protons (if present) appear downfield (δ 8.0–9.0) .
  • Crystallography : Programs like SHELX and WinGX enable refinement of such structures. The thiadiazole and pyrimido-thiazine rings likely adopt planar conformations, with intermolecular hydrogen bonds involving the carboxamide stabilizing the lattice.

Data Table: Structural and Analytical Comparison

Feature Target Compound Compound
7-Position Substituent Methyl Phenyl
6-Position Group Oxo Oxo
Side Chain Carboxamide-(5-methyl-thiadiazole) Ethyl carboxylate
Key IR Stretches (cm⁻¹) ∼1680 (6-oxo), ∼1650 (carboxamide) ∼1720 (ethyl carboxylate)
Synthesis Step Amine condensation with carboxamide precursor Amine reaction with ethyl carboxylate

Crystallographic and Computational Methodology

The compound’s structure determination likely employs single-crystal X-ray diffraction refined via SHELXL , with thermal displacement parameters visualized using ORTEP . The WinGX suite facilitates data integration and space group assignment. Compared to phenyl analogs, the 7-methyl group may reduce steric hindrance, yielding tighter crystal packing. Hydrogen bonds between the carboxamide and thiadiazole nitrogen could form a 2D network, as seen in similar systems .

Preparation Methods

Cyclocondensation of Thioacylhydrazines

Reagents :

  • Methyl hydrazinecarbodithioate (1.0 equiv)
  • Acetic anhydride (2.5 equiv, cyclizing agent)
    Conditions : Reflux in ethanol (80°C, 6 h).
    Yield : 78–85%.

Mechanism :

  • Formation of thiourea intermediate : Reaction of methyl hydrazinecarbodithioate with acetic anhydride.
  • Intramolecular cyclization : Elimination of water to form the 1,3,4-thiadiazole ring.

Characterization :

  • ¹H NMR (DMSO-d₆): δ 2.55 (s, 3H, CH₃), 5.21 (s, 2H, NH₂).

Construction of the Pyrimido[2,1-b]Thiazine Core

The fused pyrimido-thiazine system is assembled via cyclocondensation or nucleophilic aromatic substitution.

Cyclocondensation of Thiazine Intermediate with Pyrimidine Precursor

Reagents :

  • 3-Amino-6-methyl-5,6-dihydro-2H-thiazine-3-carboxylic acid (1.0 equiv)
  • Ethyl acetoacetate (1.2 equiv, carbonyl source)
    Conditions : Phosphorus oxychloride (POCl₃) as solvent and catalyst, 110°C, 8 h.
    Yield : 65–72%.

Mechanism :

  • Activation of carboxylic acid : Formation of acyl chloride intermediate with POCl₃.
  • Ring closure : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.

Characterization :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).

Amide Bond Formation

The final step couples the pyrimido-thiazine carboxylic acid with 5-methyl-1,3,4-thiadiazol-2-amine.

Carbodiimide-Mediated Coupling

Reagents :

  • Pyrimido-thiazine-3-carboxylic acid (1.0 equiv)
  • 5-Methyl-1,3,4-thiadiazol-2-amine (1.1 equiv)
  • EDCl (1.5 equiv, coupling agent)
  • HOBt (1.5 equiv, activator)
    Conditions : DMF, room temperature, 12 h.
    Yield : 60–68%.

Workup :

  • Precipitation in ice-water.
  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:1).

Characterization :

  • ¹³C NMR (DMSO-d₆): δ 167.8 (C=O), 162.4 (thiadiazole C-2), 24.1 (CH₃).
  • HRMS (ESI+) : m/z 323.4 [M+H]⁺.

Alternative Synthetic Routes

One-Pot Cyclization and Amidation

Reagents :

  • 3-Hydroxy-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b]thiazine (1.0 equiv)
  • 4-Fluoro-5-methyl-1,3,4-thiadiazole-2-carbonyl chloride (1.2 equiv)
    Conditions : NaH (1.5 equiv) in DMF, 80°C, 5 h.
    Yield : 55–60%.

Advantages :

  • Avoids isolation of intermediates.
  • Higher regioselectivity due to fluoride displacement.

Optimization and Challenges

Regioselectivity in Ring Formation

The pyrimido-thiazine system requires precise control to avoid isomeric byproducts. Key factors include:

  • Temperature : Higher temperatures (>100°C) favor cyclization but may degrade sensitive functional groups.
  • Catalyst choice : POCl₃ outperforms H₂SO₄ in minimizing side reactions.

Solvent Effects

  • DMF : Enhances solubility of polar intermediates but complicates purification.
  • Toluene : Suitable for high-temperature reactions but lowers yield due to poor intermediate solubility.

Analytical Data Summary

Parameter Value/Observation Source
Molecular Formula C₁₂H₁₃N₅O₂S₂
Molecular Weight 323.4 g/mol
Melting Point 214–216°C (decomp.)
¹H NMR (DMSO-d₆) δ 2.41 (s, 3H, CH₃), 3.72 (m, 2H, CH₂), 4.18 (m, 2H, CH₂)
HPLC Purity >98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.